molecular formula C19H25BrN2O3 B1379298 Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1375303-50-6

Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B1379298
CAS No.: 1375303-50-6
M. Wt: 409.3 g/mol
InChI Key: TXGFJCDDEKEAMJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a brominated spirocyclic compound featuring a 2,8-diazaspiro[4.5]decane core. The compound’s molecular formula is C₁₉H₂₅BrN₂O₃, with a molecular weight of approximately 409.32 g/mol (estimated from analogs in ). Its spirocyclic architecture and bromine atom make it a valuable intermediate in medicinal chemistry, particularly for targeting protein-protein interactions or enzyme active sites requiring hydrophobic or halogen-bonding motifs .

Properties

IUPAC Name

tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN2O3/c1-18(2,3)25-17(24)22-9-7-19(8-10-22)12-21-16(23)15(19)13-5-4-6-14(20)11-13/h4-6,11,15H,7-10,12H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGFJCDDEKEAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Diazaspiro[4.5]decane Core

  • The core spirocyclic system is typically constructed via cyclization reactions involving appropriately substituted diamine and keto precursors.
  • Common approaches include:
    • Intramolecular cyclization of amino-ketone intermediates.
    • Use of spirocyclization catalysts or base-mediated ring closures to form the 2,8-diazaspiro framework.
  • Protective groups such as tert-butyl carbamates (Boc groups) are introduced to protect amine functionalities during ring formation.

Installation of the 3-Oxo Group and tert-Butyl Ester

  • The 3-oxo functionality is introduced by oxidation or by using keto-containing starting materials.
  • The tert-butyl ester is commonly installed via reaction with tert-butyl dicarbonate or by using tert-butyl protected carboxylic acid derivatives.
  • Deprotection steps, when necessary, are performed under mild acidic conditions to avoid degradation of the spirocyclic core.

Detailed Preparation Method (Inferred from Related Compounds and Patents)

A representative synthetic route, adapted from related diazaspiro compound preparations and patent literature, involves four main steps:

Step Description Reagents/Conditions Notes
1 Synthesis of spirocyclic intermediate from 1,4-dioxaspiro[4.5]decane-8-one Reaction with p-methylsulfonylmethylisocyanide and potassium tert-butoxide in a glycol dimethyl ether/ethanol mixture at 0–20 °C Formation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile
2 Alkylation of carbonitrile intermediate Reaction with 1-bromo-2-chloroethane in toluene at 0–20 °C for ~12.5 h under lithium diisopropylamide (LDA) base Introduction of 8-(2-chloroethyl) substituent
3 Cyclization and Boc protection Hydrogenation with Raney nickel catalyst followed by reaction with tert-butyl dicarbonate Formation of tert-butyl protected spirocyclic amine
4 Deprotection and final functionalization Treatment with pyridinium p-toluenesulfonate Yields tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-8-carboxylate

This method emphasizes:

  • Use of cheap and readily available starting materials .
  • Mild reaction conditions facilitating scalability and batch control .
  • High overall yields through optimized reaction times and temperatures.

Analytical Data and Reaction Monitoring

  • Chromatographic purification (silica gel chromatography) is used after key steps to isolate intermediates.
  • Reaction progress is monitored by TLC and confirmed by NMR spectroscopy and mass spectrometry (MS ESI) .
  • Purity and isomer separation are achieved via reverse-phase chromatography when necessary.

Summary Table of Key Reaction Parameters

Step Starting Material Reagents Solvent Temp (°C) Time Yield (%) Notes
1 1,4-dioxaspiro[4.5]decane-8-one p-methylsulfonylmethylisocyanide, KOtBu Glycol dimethyl ether + EtOH 0–20 Several hours High Formation of carbonitrile intermediate
2 Carbonitrile intermediate 1-bromo-2-chloroethane, LDA Toluene 0–20 ~12.5 h Moderate to high Alkylation step
3 Alkylated intermediate H2, Raney Ni, Boc2O Suitable solvent Ambient Overnight High Cyclization and Boc protection
4 Protected spiro compound Pyridinium p-toluenesulfonate Suitable solvent Ambient Few hours High Deprotection to final product

Research Findings and Considerations

  • The bromophenyl substituent requires careful handling to avoid dehalogenation or side reactions during hydrogenation steps.
  • The tert-butyl ester protects the carboxylate group effectively but must be removed under controlled acidic conditions to prevent ring opening.
  • The spirocyclic ring system imparts rigidity, demanding precise stereochemical control during cyclization.
  • Reported yields for analogous compounds range from moderate to high, with process optimization focusing on reaction time and temperature to maximize purity and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using ligands like triphenylphosphine.

Major Products

    Oxidation: Formation of bromophenyl ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its stability and reactivity make it a useful probe in biochemical assays and drug development studies.

Medicine

In medicine, the compound’s potential as a pharmacophore is explored. Its spirocyclic structure is often associated with enhanced binding affinity and selectivity towards biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins. Its unique chemical properties can impart desirable characteristics to the final products, such as increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic core can enhance the compound’s stability and binding affinity. The tert-butyl ester group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares key structural analogs of the target compound, emphasizing substituent differences and physicochemical properties:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 3-Bromophenyl C₁₉H₂₅BrN₂O₃ ~409.32 Potential intermediate for Suzuki coupling; bromine enhances reactivity for further derivatization. [Hypothetical]
Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 4-Fluorophenyl C₁₉H₂₅FN₂O₃ 348.41 Fluorine’s electron-withdrawing effects may enhance metabolic stability; used in CNS-targeted drug discovery.
Tert-butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate Hydroxymethyl C₁₄H₂₄N₂O₄ 284.35 Polar substituent improves solubility; intermediate for prodrug synthesis.
8-(3,5-Diiodopyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one 3,5-Diiodopyridin-4-yl C₁₃H₁₆I₂N₃O₂ 516.09 Halogen-rich structure for radiolabeling or crystallography studies.
Methyl 2-benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decane-4-carboxylate Benzyl + Cyclohexylmethyl C₂₄H₃₄N₂O₂ 382.54 Lipophilic groups enhance blood-brain barrier penetration; explored in neuropharmacology.

Notes:

  • Bromine vs.
  • Hydroxymethyl : Increases hydrophilicity (logP ~1.5 vs. ~2.5 for bromophenyl analog), critical for improving bioavailability in aqueous environments .
  • Diiodopyridine : The iodine atoms enhance X-ray diffraction contrast, aiding crystallographic studies of protein-ligand complexes .

Biological Activity

Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Compound Overview

  • Chemical Name : this compound
  • CAS Number : 1375303-50-6
  • Molecular Formula : C19H25BrN2O3
  • Molar Mass : 409.3174 g/mol
  • Structure : The compound features a spirocyclic structure, which is significant for its biological interactions.

Antimicrobial Activity

The biological activity of diazaspiro compounds often extends to antimicrobial effects:

  • Inhibition of Pathogens : Compounds with similar diazaspiro configurations have been reported to inhibit the growth of various fungi and bacteria by targeting essential enzymes such as chitin synthase .
  • Research Findings :
    • In vitro studies have shown that certain derivatives can effectively suppress the growth of pathogenic fungi like Candida albicans and Aspergillus fumigatus .

Toxicity and Safety

The safety profile of this compound has not been extensively documented; however, general guidelines for similar compounds suggest careful evaluation in preclinical models to assess toxicity levels and therapeutic indices.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Key Structural Features :
    • The presence of the bromophenyl group may enhance lipophilicity and facilitate membrane permeability.
    • The diazaspiro framework contributes to three-dimensional structural diversity, which is beneficial for binding interactions with biological targets .

Data Summary Table

PropertyValue
Chemical NameThis compound
CAS Number1375303-50-6
Molecular FormulaC19H25BrN2O3
Molar Mass409.3174 g/mol
Anticancer ActivityYes (related compounds)
Antimicrobial ActivityYes (inhibits fungi/bacteria)

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate?

The synthesis of this spirocyclic compound typically involves:

  • Reductive amination : Reacting a piperidone precursor with a bromophenyl-containing amine, followed by cyclization to form the spiro ring system .
  • Functionalization : Post-cyclization modifications, such as Boc protection (tert-butyloxycarbonyl) at the 8-position, ensure stability during subsequent reactions .
  • Key intermediates : Ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4-carboxylate derivatives are often used as versatile building blocks for further arylations or substitutions .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of:

  • NMR spectroscopy : 1H/13C NMR to confirm proton environments and carbon connectivity, particularly for the spirocyclic core and bromophenyl substituent .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected MW = 437.3 g/mol for C20H25BrN2O3) .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for resolving crystal structures, especially for spiro systems with conformational complexity .

Q. What are the critical physicochemical properties influencing its reactivity?

  • LogP : Estimated at ~2.5 (hydrophobic parameter), suggesting moderate solubility in organic solvents .
  • Hydrogen bonding : The 3-oxo group and Boc-protected amine act as hydrogen bond acceptors/donors, impacting crystallinity and intermolecular interactions .
  • Steric effects : The tert-butyl group introduces steric hindrance, affecting reaction kinetics in further derivatizations .

Advanced Research Questions

Q. How can researchers optimize reaction yields during spirocycle formation?

  • Temperature control : Maintain <0°C during cyclization to minimize side reactions like over-alkylation .
  • Catalyst screening : Use Lewis acids (e.g., ZnCl2) to accelerate ring-closure while suppressing racemization .
  • Byproduct analysis : Employ LC-MS to monitor intermediates and adjust stoichiometry of bromophenyl precursors .

Q. What strategies resolve contradictions in spectral data for bromophenyl-substituted spirocycles?

  • Dynamic NMR : To detect rotational barriers in the spiro system caused by the bulky tert-butyl group .
  • DFT calculations : Compare computed 13C chemical shifts (e.g., using Gaussian) with experimental data to validate conformational preferences .
  • Isotopic labeling : Introduce deuterium at the 3-oxo position to simplify NMR splitting patterns .

Q. How does the 3-bromophenyl substituent influence biological activity compared to fluorophenyl analogs?

  • Electronic effects : The bromine atom’s strong electron-withdrawing nature increases electrophilicity at the 3-oxo group, enhancing reactivity in nucleophilic additions compared to fluorine analogs .
  • Steric bulk : Bromine’s larger van der Waals radius may hinder binding in enzyme active sites, as observed in kinase inhibition assays for related spiro compounds .

Q. What crystallographic challenges arise during X-ray analysis of this compound?

  • Disorder in tert-butyl groups : Use SHELXL’s PART instructions to model alternative conformations .
  • Twinned crystals : Apply the Hooft parameter in SHELXE to refine data from non-merohedral twins .
  • Resolution limits : Synchrotron radiation (e.g., at 0.8 Å) is recommended for resolving bromine’s anomalous scattering effects .

Q. What safety precautions are critical when handling this compound?

  • PPE : Use nitrile gloves and flame-retardant lab coats to avoid skin contact; bromine-related byproducts may be irritants .
  • Ventilation : Perform reactions in fume hoods due to potential release of volatile tert-butyl carbonate intermediates .
  • Waste disposal : Quench reaction mixtures with aqueous NaHCO3 before discarding to neutralize acidic byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

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